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Compound of Interest

Compound Name: 6-Bromo-4-nitro-1H-indazole

Cat. No.: B049762 Get Quote

Application Note: N-methylation of 6-bromo-4-nitro-
1H-indazole
Introduction

Indazole derivatives are a significant class of heterocyclic compounds widely recognized for

their diverse pharmacological activities. The N-methylation of the indazole core is a critical step

in the synthesis of many pharmaceutical intermediates and active ingredients. Specifically, the

regioselective methylation of 6-bromo-4-nitro-1H-indazole is a key transformation in the

preparation of precursors for kinase inhibitors used in therapeutic research. This document

provides a detailed protocol for the N-methylation of 6-bromo-4-nitro-1H-indazole, focusing

on a common and effective method that yields the thermodynamically more stable N1-isomer.

[1] The procedure outlined is based on established methodologies utilizing sodium hydride as a

base and iodomethane as the methylating agent in an anhydrous solvent.

Reaction Conditions Summary
The following table summarizes the key reagents, stoichiometry, and conditions for the N-

methylation of 6-bromo-4-nitro-1H-indazole. The conditions are optimized to favor the

formation of the N1-methylated product.
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Parameter Value Notes

Starting Material 6-Bromo-4-nitro-1H-indazole 1.0 equivalent

Base
Sodium Hydride (NaH), 60% in

oil
1.2 equivalents

Methylating Agent Iodomethane (CH₃I) 1.5 equivalents

Solvent
Anhydrous Tetrahydrofuran

(THF)
---

Temperature 0 °C to Room Temperature
Initial deprotonation at 0 °C,

followed by warming.

Reaction Time 12 - 16 hours
Reaction progress should be

monitored by TLC.

Detailed Experimental Protocol
This protocol describes the N-methylation of 6-bromo-4-nitro-1H-indazole to yield 6-bromo-1-

methyl-4-nitro-1H-indazole.

Materials:

6-Bromo-4-nitro-1H-indazole (C₇H₄BrN₃O₂)

Sodium hydride (NaH), 60% dispersion in mineral oil

Iodomethane (CH₃I)

Anhydrous Tetrahydrofuran (THF)

Ethyl acetate (EtOAc)

Deionized Water

Brine (saturated NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica gel for column chromatography

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Nitrogen or Argon gas inlet

Ice bath

Syringes and needles

Separatory funnel

Rotary evaporator

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

Reaction Setup:

To a dry round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2

equivalents, 60% dispersion in mineral oil).

Add anhydrous THF to the flask to create a suspension.

Cool the suspension to 0 °C using an ice bath.

Addition of Indazole:

In a separate flask, dissolve 6-bromo-4-nitro-1H-indazole (1.0 equivalent) in anhydrous

THF.

Add this solution dropwise to the stirred NaH suspension at 0 °C.
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Allow the reaction mixture to stir at 0 °C for an additional 30 minutes after the addition is

complete.

Methylation:

Add iodomethane (1.5 equivalents) dropwise to the reaction mixture while maintaining the

temperature at 0 °C.

After the addition of iodomethane, remove the ice bath and allow the reaction to slowly

warm to room temperature.

Stir the mixture for 12-16 hours at room temperature.

Reaction Monitoring:

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting

material is consumed.[1]

Work-up:

Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

Carefully quench the reaction by the slow, dropwise addition of water.

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

Purification:

The crude product is a mixture of N1 and N2 isomers.[1]

Purify the crude residue by column chromatography on silica gel to separate the desired

N1-methylated isomer (6-bromo-1-methyl-4-nitro-1H-indazole) from the N2 isomer and

other impurities.[1]
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Visualized Workflow and Pathways
The following diagrams illustrate the experimental workflow for the N-methylation reaction and

the general signaling pathways where such molecules may be relevant.
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Reaction Setup

Methylation Reaction

Work-up & Isolation

Purification

Suspend NaH (1.2 eq) in anhydrous THF

Cool to 0 °C

Add indazole solution dropwise at 0 °C

Dissolve 6-bromo-4-nitro-1H-indazole (1.0 eq) in THF

Stir at 0 °C for 30 min

Add CH3I (1.5 eq) dropwise at 0 °C

Warm to RT and stir for 12-16h

Monitor by TLC

Quench with H2O at 0 °C

Extract with Ethyl Acetate

Wash with Brine & Dry (Na2SO4)

Concentrate in vacuo

Column Chromatography (Silica Gel)

Pure 6-bromo-1-methyl-4-nitro-1H-indazole
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Synthetic Pathway

Potential Application

6-bromo-4-nitro-1H-indazole

N-Methylation
(NaH, CH3I, THF)

6-bromo-1-methyl-4-nitro-1H-indazole

Reduction
(e.g., Fe, NH4Cl)

6-bromo-1-methyl-1H-indazol-4-amine

Kinase Target
(e.g., FGFR4, PLK4)

Acts as scaffold for inhibitor

Inhibition of Signaling Pathway

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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